molecular formula C7H11NO B1335753 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone CAS No. 7032-12-4

1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone

Cat. No. B1335753
CAS RN: 7032-12-4
M. Wt: 125.17 g/mol
InChI Key: OTARDEIUMYGPIA-UHFFFAOYSA-N
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Description

“1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone” is a chemical compound with the molecular formula C7H11NO . It has a caramellic type odor and a creamy type flavor .


Molecular Structure Analysis

The molecular structure of “1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone” consists of a tetrahydropyridine ring attached to an ethanone group .

Scientific Research Applications

  • Antimicrobial Activity :

    • Salimon, Salih, and Hussien (2011) synthesized a compound closely related to 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone, which demonstrated significant antimicrobial activity. This study provides insights into the potential of such compounds in combating microbial infections (Salimon, Salih, & Hussien, 2011).
  • Conformational Analysis for Cognition Activators :

    • Bandoli, Dolmella, Moos, Nicolini, Ongaro (1991) analyzed the conformational features of three tetrahydropyridinyl oxime cognition activators. This research helps in understanding the structural aspects of compounds like 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone when used in cognitive enhancement (Bandoli et al., 1991).
  • Efflux Pump Inhibitor in Mycobacterium tuberculosis :

    • Halicki, Vianna, Zanatta, and their colleagues (2021) found that a derivative of 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone enhanced the susceptibility of multidrug-resistant M. tuberculosis to anti-TB drugs. This highlights its potential as an adjuvant for tuberculosis treatment (Halicki et al., 2021).
  • Catalytic Behavior in Ethylene Reactivity :

    • Sun, Hao, Li, Zhang, Wang, Yi, Asma, and Tang (2007) explored the synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone and its catalytic behavior towards ethylene reactivity. This research provides insights into the use of such compounds in industrial applications (Sun et al., 2007).
  • Cytotoxic Studies and Docking Studies :

    • Govindhan, Viswanathan, Karthikeyan, Subramanian, and Velmurugan (2017) synthesized and characterized a compound similar to 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone, focusing on its cytotoxicity and docking studies. This contributes to the understanding of the pharmacokinetic nature of such compounds (Govindhan et al., 2017).

Future Directions

Future research could explore the potential of “1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone” and related compounds as efflux pump inhibitors in Mycobacterium tuberculosis . This could lead to the development of new treatments for tuberculosis.

properties

IUPAC Name

1-(1,2,3,4-tetrahydropyridin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(9)7-3-2-4-8-5-7/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTARDEIUMYGPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391047
Record name 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone

CAS RN

7032-12-4
Record name 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-acetyl-1,4,5,6-tetrahydropyridine was prepared by hydrogenation of 3-acetylpyridine in the presence of palladium on carbon according to the method of Freifelder, J.Orq.Chem. 29, 2895 (1964).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Reactant of Route 2
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Reactant of Route 3
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Reactant of Route 4
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Reactant of Route 5
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Reactant of Route 6
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone

Citations

For This Compound
7
Citations
PCB Halicki, JS Vianna, N Zanatta… - Bioorganic & Medicinal …, 2021 - Elsevier
Although the administration of combined therapy is efficient to tuberculosis (TB) treatment caused by susceptible Mycobacterium tuberculosis strains, to overcome the multidrug …
Number of citations: 5 www.sciencedirect.com
NN Gibadullina, DR Kireeva, AN Lobov… - Journal of Fluorine …, 2023 - Elsevier
Difluoromethyl-containing diethyl 1,2,3,4-tetrahydropyridine-3,5-dicarboxylate derivatives were synthesized in up to 90% yields by the Mannich reaction of ethyl 4,4-difluoroacetoacetate …
Number of citations: 2 www.sciencedirect.com
PCB Halicki, IL Pereira, N Zanatta, VP de Andrade… - Tuberculosis, 2022 - Elsevier
Due to several obstacles in treating tuberculosis (TB), the search for new therapeutic alternatives remains a global priority. The nitrogenous heterocyclic compounds are promising in …
Number of citations: 3 www.sciencedirect.com
S Sreelatha, U Nagarajan, S Natarajan - International Journal of Biological …, 2023 - Elsevier
Advancement in the area of anti-tubercular drug development has been full-fledged, yet, a very less number of drug molecules have reached phase II clinical trials, and therefore “End-…
Number of citations: 3 www.sciencedirect.com
NB Maximov, PK Mykhailiuk, SM Golovach… - …, 2010 - thieme-connect.com
The reaction of ethyl 5-acetyl-3, 4-dihydropyridine-1 (2H)-carboxylate with diverse aliphatic as well as aromatic monosubstituted hydrazines resulted in the regioselective formation of N-…
Number of citations: 2 www.thieme-connect.com
MA Abril, MCS Lourenço, E Chimara, N Zanatta… - Available at SSRN … - papers.ssrn.com
This study evaluated the putative relationship between efflux and antimicrobials (ATMs) resistance as well as the potential of efflux inhibitor (EI) compounds in the Mycobacteria avium …
Number of citations: 0 papers.ssrn.com
MAA Gómez - 2021 - repositorio.furg.br
Micobactérias do complexo Mycobacterium avium (CMA) são responsáveis por diversas infecções, principalmente pulmonares. Mundialmente distribuído, membros do CMA …
Number of citations: 2 repositorio.furg.br

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